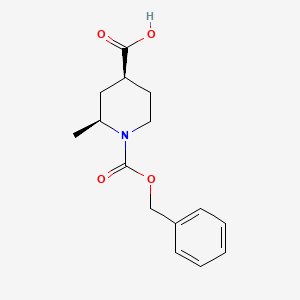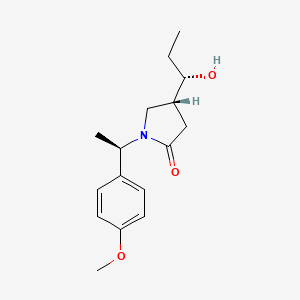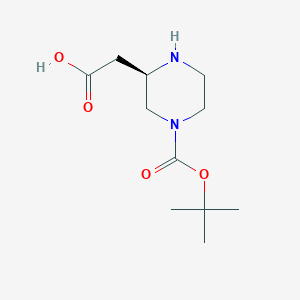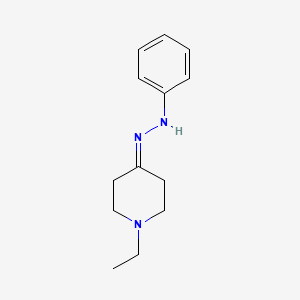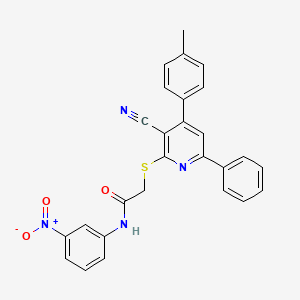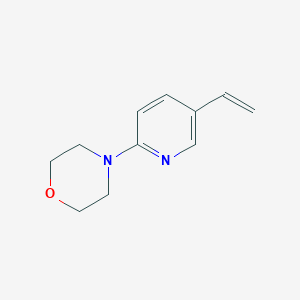
4-(5-Vinylpyridin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Vinylpyridin-2-yl)morpholine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol This compound features a morpholine ring substituted with a vinyl group at the 5-position of a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Vinylpyridin-2-yl)morpholine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Another method involves the cyclization of amino alcohols and related compounds. This process can be performed using various reagents and catalysts, such as transition metals, to achieve the desired morpholine structure .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize the aforementioned synthetic routes. These processes are optimized for large-scale production, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Vinylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles like sodium azide and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines. Substitution reactions may result in various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(5-Vinylpyridin-2-yl)morpholine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(5-Vinylpyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
4-(5-Vinylpyridin-2-yl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal and chemical applications.
Morpholine derivatives: These compounds feature the morpholine ring and are widely used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-(5-ethenylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C11H14N2O/c1-2-10-3-4-11(12-9-10)13-5-7-14-8-6-13/h2-4,9H,1,5-8H2 |
Clave InChI |
VYVUDTITJCQTJN-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CN=C(C=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


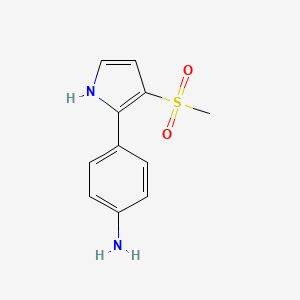
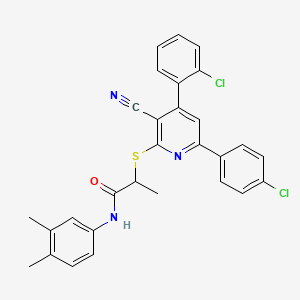
![6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776318.png)
![6-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11776321.png)
![Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one](/img/structure/B11776324.png)
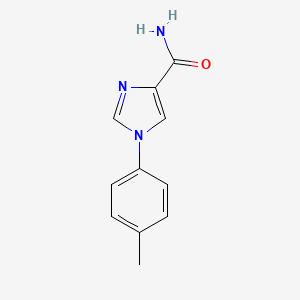
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)
